

Application Notes and Protocols for the Synthesis of 20-Deoxyingenol 3-angelate

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Compound of Interest		
Compound Name:	20-Deoxyingenol 3-angelate	
Cat. No.:	B15591114	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **20-Deoxyingenol 3-angelate**, a biologically active ingenane diterpenoid. The synthesis is based on a combination of the highly efficient total synthesis of (+)-ingenol developed by Baran and subsequent modifications for deoxygenation and selective esterification. This protocol is intended for researchers in organic synthesis and medicinal chemistry. Additionally, this document outlines the known biological activities and signaling pathways associated with **20-Deoxyingenol 3-angelate** and related ingenol esters, providing context for its potential applications in drug discovery and development.

Introduction

Ingenol mebutate (ingenol-3-angelate), an ester of the diterpene ingenol, is an FDA-approved drug for the treatment of actinic keratosis.[1] The complex tetracyclic structure of ingenol, featuring a highly strained "inside-outside" bridgehead stereochemistry, has made it a challenging target for total synthesis.[1][2] **20-Deoxyingenol 3-angelate** is a related natural product that has demonstrated significant biological activity, including nematicidal effects.[3] This document details a proposed synthetic route to **20-Deoxyingenol 3-angelate**, leveraging the advancements in the total synthesis of ingenol.

Synthesis of (+)-Ingenol



The total synthesis of (+)-ingenol has been accomplished by several research groups, with notable contributions from Winkler, Wood, and Baran.[4][5][6] The Baran synthesis, being the most concise to date, serves as the foundation for this protocol.[6][7][8]

Quantitative Data for Total Syntheses of (+)-Ingenol

The following table summarizes the key quantitative data from the most prominent total syntheses of (+)-ingenol, highlighting the challenges and advancements in its synthesis.

Synthesis	Starting Material	Number of Steps (Longest Linear Sequence)	Overall Yield (%)	Key Strategy
Winkler (2002)	Commercially available starting materials	45	0.0066	Intramolecular dioxenone photoaddition-fragmentation
Wood (2004)	Commercially available starting materials	33	Not explicitly stated	Ring-closing metathesis
Baran (2013)	(+)-3-carene	14	~1.2	Two-phase (cyclase and oxidase) synthesis

Proposed Synthesis Protocol for 20-Deoxyingenol 3-angelate

The following protocol is a proposed route for the synthesis of **20-Deoxyingenol 3-angelate**, commencing from a late-stage intermediate in the Baran synthesis of (+)-ingenol.

Synthesis of 20-Deoxyingenol

The synthesis of 20-deoxyingenol has been reported as part of the total synthesis of ingenol by Wood and coworkers.[2][9] The following protocol outlines a plausible route involving a late-



stage deoxygenation of an ingenol precursor.

Step 1: Selective Protection of the C3 and C5 Hydroxyl Groups of Ingenol

This step is necessary to achieve selective deoxygenation at the C20 position.

- Reaction: Ingenol is treated with a suitable protecting group that selectively reacts with the more reactive C3 and C5 hydroxyls.
- Reagents and Conditions:
 - Ingenol (1.0 eq)
 - tert-Butyldimethylsilyl chloride (TBDMSCI) (2.2 eq)
 - Imidazole (4.0 eq)
 - Anhydrous N,N-Dimethylformamide (DMF)
 - Stir at room temperature for 12-18 hours.
- Work-up and Purification: The reaction is quenched with water and extracted with ethyl
 acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and
 concentrated under reduced pressure. The crude product is purified by silica gel
 chromatography to yield 3,5-bis(O-TBDMS)-ingenol.

Step 2: Barton-McCombie Deoxygenation of the C20 Hydroxyl Group

This radical deoxygenation reaction removes the C20 hydroxyl group.

- Part A: Formation of the Thiocarbonyl Derivative
 - Reagents and Conditions:
 - 3,5-bis(O-TBDMS)-ingenol (1.0 eq)
 - Sodium hydride (1.5 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C.



- Carbon disulfide (CS₂) (5.0 eq) is added, and the mixture is stirred at room temperature for 1 hour.
- Methyl iodide (5.0 eq) is added, and stirring is continued for 24 hours.
- Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are dried and concentrated. The crude product is purified by silica gel chromatography.
- Part B: Radical Deoxygenation
 - Reagents and Conditions:
 - The thiocarbonyl derivative from Part A (1.0 eq)
 - Tributyltin hydride (Bu₃SnH) (1.5 eq)
 - Azobisisobutyronitrile (AIBN) (catalytic amount)
 - Anhydrous toluene, reflux for 2-4 hours.
 - Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to yield 3,5-bis(O-TBDMS)-20deoxyingenol.

Step 3: Deprotection of the C3 and C5 Hydroxyl Groups

- Reagents and Conditions:
 - 3,5-bis(O-TBDMS)-20-deoxyingenol (1.0 eq)
 - Tetrabutylammonium fluoride (TBAF) (1.0 M in THF) (3.0 eq)
 - Anhydrous THF
 - Stir at room temperature for 2 hours.
- Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by silica gel chromatography to afford 20-deoxyingenol.



Selective C3-Angeloylation of 20-Deoxyingenol

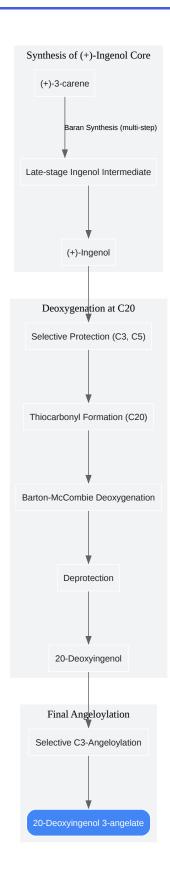
This step introduces the angelate ester at the C3 position. Selective acylation of the C3 hydroxyl is a known challenge in ingenol chemistry. The following method is adapted from protocols for the synthesis of ingenol 3-angelate.

- Reaction: 20-deoxyingenol is selectively esterified at the C3 position using an activated form of angelic acid.
- Reagents and Conditions:
 - 20-deoxyingenol (1.0 eq)
 - Angelic anhydride (1.5 eq)
 - 4-Dimethylaminopyridine (DMAP) (2.0 eq)
 - Anhydrous dichloromethane (CH₂Cl₂)
 - Stir at room temperature for 24-48 hours.
- Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield 20-Deoxyingenol 3-angelate.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for **20-Deoxyingenol 3-angelate**.





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Caption: Proposed synthetic workflow for **20-Deoxyingenol 3-angelate**.



Biological Activity and Signaling Pathway Nematicidal Activity

20-Deoxyingenol 3-angelate has been shown to possess significant nematicidal activity against Caenorhabditis elegans and Panagrellus redivivus.[3]

Compound	Organism	Activity	LC50
20-Deoxyingenol 3- angelate	C. elegans	Nematicidal	Not explicitly stated, but significant activity reported.
20-Deoxyingenol 3- angelate	P. redivivus	Nematicidal	Not explicitly stated, but significant activity reported.

Interaction with Protein Kinase C (PKC)

Ingenol esters are well-known activators of Protein Kinase C (PKC), a family of serine/threonine kinases involved in a multitude of cellular signaling pathways.[10] The biological effects of **20-Deoxyingenol 3-angelate** are likely mediated through the activation of PKC isoforms.

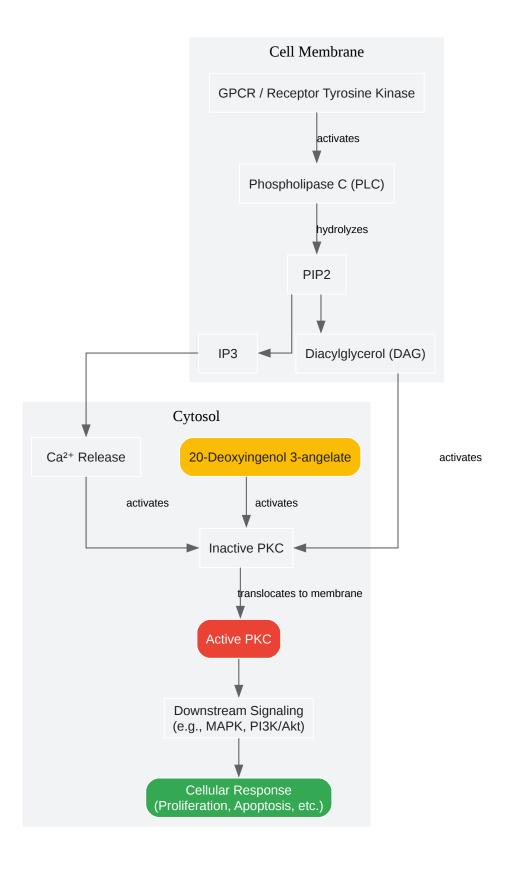
The activation of PKC by ingenol esters typically involves the following steps:

- Binding to the C1 domain: Ingenol esters are analogues of diacylglycerol (DAG) and bind to the C1 domain of conventional and novel PKC isoforms.
- Translocation to the membrane: This binding event induces a conformational change in the PKC enzyme, leading to its translocation from the cytosol to the cell membrane.
- Activation and downstream signaling: At the membrane, PKC is fully activated and can
 phosphorylate a wide range of substrate proteins, leading to the activation of downstream
 signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.

Signaling Pathway Diagram



The following diagram illustrates the general signaling pathway of PKC activation by ingenol esters.





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